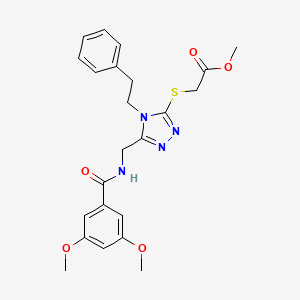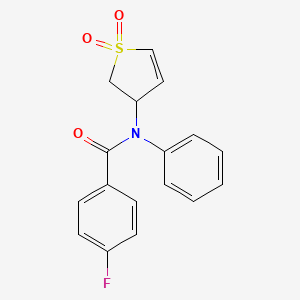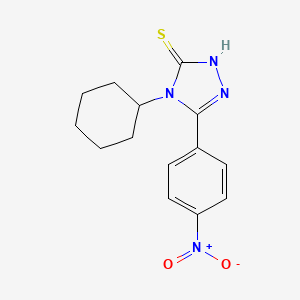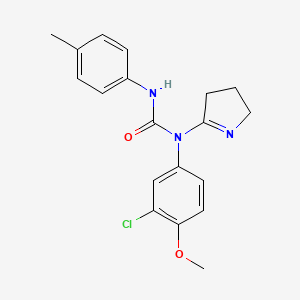
N-(2-Ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine, commonly known as Varenicline, is a medication used to aid smoking cessation. It works by binding to nicotine receptors in the brain, reducing the pleasure associated with smoking and decreasing withdrawal symptoms. In addition to its use in smoking cessation, Varenicline has also been studied for its potential applications in other areas of medicine.
Wirkmechanismus
Varenicline works by binding to the same receptors in the brain that nicotine binds to. However, unlike nicotine, Varenicline does not produce the same pleasurable effects. Instead, it blocks the effects of nicotine, reducing the pleasure associated with smoking and decreasing withdrawal symptoms.
Biochemical and Physiological Effects:
Varenicline has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its effectiveness in reducing the pleasure associated with smoking. It has also been shown to decrease the release of other neurotransmitters, including acetylcholine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
Varenicline has a number of advantages for use in lab experiments. It is a highly specific and potent compound, making it useful for studying the effects of nicotine on the brain. However, there are also some limitations to its use. Because it is a medication, it may have other effects on the body that could confound experimental results. Additionally, it may not be appropriate for use in certain animal models, as it may have different effects in different species.
Zukünftige Richtungen
There are a number of potential future directions for research involving Varenicline. One area of interest is in the treatment of other addictions, such as alcohol dependence. There is also interest in studying the long-term effects of Varenicline use, including its potential effects on cognitive function. Finally, there is interest in developing new compounds that are similar to Varenicline but may have improved efficacy or fewer side effects.
Synthesemethoden
The synthesis of Varenicline involves a series of chemical reactions starting with the reaction of 2-bromoethyl ethyl sulfone with N,N-dimethyl-4-piperidone to form N-(2-bromoethyl)-N,N-dimethyl-4-piperidone. This compound then undergoes a series of reactions involving various reagents and catalysts to produce the final product, Varenicline.
Wissenschaftliche Forschungsanwendungen
Varenicline has been extensively studied for its effectiveness in aiding smoking cessation. Multiple clinical trials have shown that it is more effective than other medications such as nicotine replacement therapy or bupropion. In addition to its use in smoking cessation, Varenicline has also been studied for its potential applications in other areas of medicine, including the treatment of alcohol dependence, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(2-ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-5-17(15,16)9-8-14(4)12-6-7-13(3)11(2)10-12/h5,11-12H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBQNDLTVWWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)



![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)
![5-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2546262.png)

![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)


![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)